Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently being tested in phase III clinical trials for the treatment of primary insomnia. [] It was designed based on a leading HTS-derived diazepane orexin receptor antagonist to improve its oral pharmacokinetics and address the issue of reactive metabolites. []
Relevance: MK-4305 shares the 5-chloro-1,3-benzoxazol-2-yl moiety with the target compound, N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. This structural similarity suggests potential shared binding characteristics or biological activity profiles. []
Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] Studies suggest its potentiating effect on mGluR5 responses arises from its action on a site overlapping with the binding site of the negative allosteric modulator, 2-methyl-6-(phenylethynyl)pyridine (MPEP). []
Relevance: While structurally distinct from N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, VU-29's classification as a PAM and its interaction with specific receptor sites highlights the potential for the target compound to also exhibit PAM activity or target similar receptor systems. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5 receptors. [] Unlike VU-29, CPPHA does not bind to the MPEP site and its potentiating effect is not competitively inhibited by 5-methyl-2-(phenylethynyl)pyridine (5MPEP). [] This suggests CPPHA interacts with a novel allosteric site on mGluR1 and mGluR5, distinct from the MPEP site. []
Relevance: The classification of CPPHA as a PAM for both mGluR1 and mGluR5, along with its interaction with a unique allosteric site, presents a point of comparison for potential PAM activity and receptor binding profiles of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, despite their structural differences. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.